molecular formula C15H20O3 B14630979 3-Butyl-5-(phenoxymethyl)oxolan-2-one CAS No. 56057-89-7

3-Butyl-5-(phenoxymethyl)oxolan-2-one

Cat. No.: B14630979
CAS No.: 56057-89-7
M. Wt: 248.32 g/mol
InChI Key: AQWLTXLOFIARBL-UHFFFAOYSA-N
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Description

3-Butyl-5-(phenoxymethyl)oxolan-2-one is a γ-butyrolactone derivative characterized by a five-membered oxolan-2-one (lactone) ring. Key structural features include:

  • A butyl group at position 3, contributing hydrophobicity.

This compound shares the lactone core with pharmaceuticals like pilocarpine (a muscarinic agonist) and herbicide intermediates, suggesting diverse applications in medicinal and agrochemical fields .

Properties

CAS No.

56057-89-7

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

3-butyl-5-(phenoxymethyl)oxolan-2-one

InChI

InChI=1S/C15H20O3/c1-2-3-7-12-10-14(18-15(12)16)11-17-13-8-5-4-6-9-13/h4-6,8-9,12,14H,2-3,7,10-11H2,1H3

InChI Key

AQWLTXLOFIARBL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(OC1=O)COC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-(phenoxymethyl)oxolan-2-one typically involves the reaction of butyrolactone with phenoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of butyrolactone is replaced by the phenoxymethyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-(phenoxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Butyl-5-(phenoxymethyl)oxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butyl-5-(phenoxymethyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of oxolan-2-one derivatives are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituents (Position) Key Functional Groups Relevance to Target Compound Reference
3-Butyl-5-(phenoxymethyl)oxolan-2-one 3-butyl, 5-phenoxymethyl Lactone, aromatic ether Target compound N/A
Pilocarpine hydrochloride 3-ethyl, 4-(imidazolylmethyl) Lactone, imidazole Similar lactone core; differs in N-heterocycle
5-(1H-Indol-3-yl)oxolan-2-one 5-indolyl Lactone, indole Replaces phenoxymethyl with indole
3-{[(2-bromo-5-fluorophenyl)methyl]amino}oxolan-2-one 3-(halogenated benzylamino) Lactone, halogenated aryl, amine Amino vs. ether linkage; halogen effects
5-Hexyl-5-methyloxolan-2-one 5-hexyl, 5-methyl Lactone, alkyl chains Steric effects of branched vs. linear alkyl

Key Observations :

  • Aromatic vs. Heterocyclic Substituents: The phenoxymethyl group in the target compound enhances aromatic interactions compared to indole (electron-rich) or halogenated aryl groups (electron-withdrawing) .
  • Alkyl Chain Effects : The butyl group balances hydrophobicity, while longer chains (e.g., hexyl) may reduce solubility .

Physicochemical Properties

Physical properties vary significantly with substituents:

Compound Name Melting Point (°C) Solubility (Predicted) Yield in Synthesis Reference
This compound Not reported Low (lipophilic groups) Not reported N/A
5-(1H-Indol-3-yl)oxolan-2-one 117–121 Moderate 76%
5-(1-Methyl-1H-indol-3-yl)oxolan-2-one 96–98 Moderate 92%
5-Hexyl-5-methyloxolan-2-one Not reported Very low Not reported

Notes:

  • Higher yields (e.g., 92% for methyl-indole derivatives) suggest steric or electronic stabilization during synthesis .
  • Melting points correlate with crystallinity; indole derivatives exhibit higher rigidity than alkyl-substituted analogs.

Electronic and Reactivity Profiles

The lactone ring’s electron density is modulated by substituents:

  • Imidazole (Pilocarpine) : The imidazole ring introduces basicity and hydrogen-bonding capacity, critical for receptor binding .

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